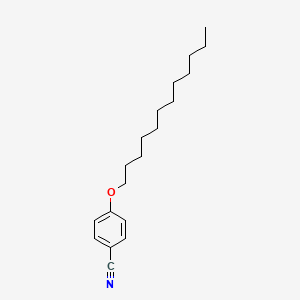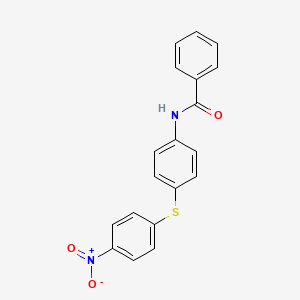
3-nitro-N'-(3-nitrobenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-nitro-N’-(3-nitrobencilideno)benzohidrazida es un compuesto orgánico con la fórmula molecular C14H10N4O5 y un peso molecular de 314.26 g/mol . Este compuesto se caracteriza por la presencia de grupos nitro y una porción bencilideno, lo que lo convierte en un intermedio valioso en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-nitro-N’-(3-nitrobencilideno)benzohidrazida generalmente implica la reacción de condensación entre 3-nitrobenzaldehído y 3-nitrobenzohidrazida en presencia de un solvente adecuado como el metanol . La reacción se lleva a cabo generalmente bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial de la 3-nitro-N’-(3-nitrobencilideno)benzohidrazida no están bien documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, la recuperación del solvente y las técnicas de purificación para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
La 3-nitro-N’-(3-nitrobencilideno)benzohidrazida se somete a diversas reacciones químicas, que incluyen:
Reducción: Los grupos nitro pueden reducirse a aminas utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono).
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos nitro son reemplazados por otros grupos funcionales.
Condensación: Puede sufrir nuevas reacciones de condensación con otros aldehídos o cetonas para formar estructuras más complejas.
Reactivos y condiciones comunes
Agentes reductores: Gas hidrógeno, paladio sobre carbono, borohidruro de sodio.
Solventes: Metanol, etanol, diclorometano.
Catalizadores: Paladio sobre carbono, óxido de platino.
Principales productos formados
Reducción: Formación de 3-amino-N’-(3-aminobencilideno)benzohidrazida.
Sustitución: Formación de derivados con varios grupos funcionales que reemplazan los grupos nitro.
Aplicaciones Científicas De Investigación
La 3-nitro-N’-(3-nitrobencilideno)benzohidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de compuestos orgánicos más complejos.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos debido a su estructura química única.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de la 3-nitro-N’-(3-nitrobencilideno)benzohidrazida se basa principalmente en su capacidad para interactuar con moléculas biológicas a través de sus grupos nitro y bencilideno. Estas interacciones pueden conducir a la inhibición de enzimas específicas o la interrupción de los procesos celulares, contribuyendo a sus posibles actividades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
3-nitro-N’-(3-nitrobencilideno)anilina: Estructura similar pero con una porción anilina en lugar de una benzohidrazida.
4-hidroxi-3-nitrobencilideno benzohidrazida: Contiene un grupo hidroxilo, que puede influir en su reactividad y aplicaciones.
Singularidad
La 3-nitro-N’-(3-nitrobencilideno)benzohidrazida es única debido a sus dos grupos nitro y su porción bencilideno, que proporcionan una plataforma versátil para diversas modificaciones químicas y aplicaciones. Su capacidad para sufrir múltiples tipos de reacciones y sus posibles actividades biológicas la convierten en un compuesto valioso en la investigación científica y las aplicaciones industriales .
Propiedades
Número CAS |
303065-26-1 |
|---|---|
Fórmula molecular |
C14H10N4O5 |
Peso molecular |
314.25 g/mol |
Nombre IUPAC |
3-nitro-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10N4O5/c19-14(11-4-2-6-13(8-11)18(22)23)16-15-9-10-3-1-5-12(7-10)17(20)21/h1-9H,(H,16,19)/b15-9+ |
Clave InChI |
LXSAONRNDPQYTB-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)
![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)

![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)


![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
